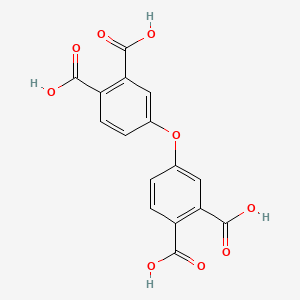

4,4'-oxydiphthalic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroquinone in the presence of a catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent, such as acetic acid or toluene. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then reacted with hydroquinone . This method allows for large-scale production and is commonly used in the manufacturing of various polymers and resins.

Análisis De Reacciones Químicas

Hydrolysis of 4,4′-Oxydiphthalonitrile to 4,4′-Oxydiphthalic Acid

4,4′-Oxydiphthalic acid is synthesized via hydrolysis of 4,4′-oxydiphthalonitrile (OPN2) under acidic conditions.

Reaction Conditions

-

Catalysts : Aliphatic carboxylic acid (e.g., acetic acid) and inorganic acid (e.g., sulfuric acid) .

-

Temperature : Elevated temperatures (exact range unspecified in patents) .

Mechanism :

-

OPN2 is first synthesized by coupling 4-nitrophthalonitrile (NPN) in the presence of alkali metal salts (e.g., potassium carbonate) in solvents like dimethylacetamide (DMA) .

-

Hydrolysis of OPN2 yields BPOTCA through nitrile group conversion to carboxylic acids.

Experimental Data

| Parameter | Value/Description | Source |

|---|---|---|

| OPN2 Purity | 99.65% (post-crystallization) | |

| BPOTCA Yield | 91.9% recovery rate | |

| Key Impurity | Residual NPN (<1.1% area%) |

Dehydration to 4,4′-Oxydiphthalic Dianhydride (BPOTCA-AH)

BPOTCA undergoes dehydration to form the dianhydride, a monomer for polyimide synthesis.

Reaction Conditions

-

Agents : Thermal treatment under vacuum or azeotropic dehydration .

-

Temperature : 105°C for initial drying; higher temps (200–300°C) for polycondensation .

Mechanism :

-

Two carboxylic acid groups per benzene ring lose water molecules to form anhydride linkages.

Experimental Data

| Parameter | Value/Description | Source |

|---|---|---|

| BPOTCA-AH Purity | >99% after purification | |

| Yield | 83.6% (post-recrystallization) | |

| Key Byproduct | Chlorophthalic acid (464 ppm) |

Polymerization with Diamines

BPOTCA-AH reacts with diamines to form polyimides, leveraging its dual anhydride functionality.

Reaction Conditions

Mechanism :

-

Dianhydride reacts with diamine (e.g., 1,3-bis(3-aminophenoxy)benzene) to form poly(amic acid).

-

Thermal cyclodehydration converts poly(amic acid) to polyimide.

Material Properties

| Property | Value | Source |

|---|---|---|

| Thermal Stability | 5% mass loss at 518°C | |

| Tensile Strength | 122.2 MPa | |

| Glass Transition (T<sub>g</sub>) | 252°C |

Esterification Reactions

BPOTCA reacts with alcohols to form esters, though this pathway is less industrially utilized.

Reaction Conditions

-

Catalysts : Sulfuric acid or similar Brønsted acids.

-

Typical Alcohols : Methanol, ethanol.

Mechanism :

-

Nucleophilic acyl substitution at carboxylic acid groups.

Critical Factors Influencing Reactivity

-

Water Content : Excess water (>2000 ppm) in OPN2 synthesis reduces reaction rates to <2% .

-

Catalysts : Tetraphenylphosphonium chloride increases 4,4′-oxydiphthalic anhydride yield to 61.9% vs. 11% without catalysts .

-

Solvent Choice : Polar aprotic solvents (e.g., DMA) enhance coupling efficiency in OPN2 synthesis .

Aplicaciones Científicas De Investigación

Applications in Material Science

1. Polyimide Resins

- Description : BPOTCA is primarily used as a precursor for polyimide resins, known for their exceptional thermal stability and mechanical properties.

- Case Study : A study demonstrated the synthesis of poly(amic acid) using BPOTCA and 3,3'-dihydroxybenzidine (DHB) as monomers. The resulting polyimide exhibited enhanced thermal and mechanical performance, making it suitable for aerospace applications .

2. Curing Agents for Epoxy Resins

- Description : BPOTCA serves as a curing agent in epoxy resin formulations.

- Application : Its ability to enhance the thermal and chemical resistance of epoxy resins makes it ideal for electronic components and coatings. The conversion of BPOTCA into its esters also allows for its use as a plasticizer, improving flexibility in polymer matrices .

3. Electronic Materials

- Description : BPOTCA and its derivatives are utilized in the production of electronic materials due to their low ionic concentration and high purity requirements.

- Case Study : In electronic applications, high-purity oxydiphthalic anhydride derived from BPOTCA has been shown to significantly improve the performance of polyimide films used in flexible electronics .

Mecanismo De Acción

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs) . Additionally, its ability to undergo various chemical reactions enables it to interact with different biological molecules, potentially influencing cellular processes and pathways .

Comparación Con Compuestos Similares

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can be compared with other benzenedicarboxylic acids, such as:

Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but lacks the oxygen bridge between the two phthalic units.

Isophthalic acid (1,3-benzenedicarboxylic acid): Differently positioned carboxylic groups on the benzene ring.

Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic groups are positioned opposite each other on the benzene ring.

The uniqueness of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- lies in its ability to form stable complexes and its versatile reactivity, making it valuable in various scientific and industrial applications .

Actividad Biológica

4,4'-Oxydiphthalic acid (ODTA) is an organic compound with significant industrial and biomedical applications, primarily due to its role in the synthesis of polyimides and other polymeric materials. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications, particularly in biomedical devices and drug delivery systems.

- Chemical Formula : CHO

- Molecular Weight : 346.25 g/mol

- IUPAC Name : this compound

- CAS Number : 7717-76-2

The primary biological activity of this compound is linked to its ability to form polyimides through polymerization processes. These polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and biomedicine.

Biochemical Pathways

- Polymerization : this compound serves as a monomer in the synthesis of polyimides.

- Hydrolysis and Esterification : It can undergo hydrolysis to form dicarboxylic acids or esterification with alcohols to yield esters.

Biomedical Devices

Polyimides derived from this compound are used in biomedical devices due to their biocompatibility and stability under physiological conditions. Research indicates that these materials can be utilized for:

- Drug delivery systems

- Medical implants

- Coatings for surgical instruments

Case Studies

- Polyimide Coatings : A study highlighted the use of polyimide coatings derived from this compound in enhancing the biocompatibility of medical implants. The coatings demonstrated reduced inflammatory responses when tested in vivo.

- Drug Delivery Systems : Research has shown that polyimides can be engineered to control the release of therapeutic agents, improving the efficacy of treatment protocols while minimizing side effects.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of compounds derived from this compound. Key findings include:

- Toxicity Assessments : Evaluations indicate low toxicity levels in mammalian cell lines, supporting its use in medical applications.

- Biocompatibility Tests : Polyimides synthesized from ODTA have shown favorable results in biocompatibility tests, with minimal cytotoxic effects observed.

Data Tables

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Thermal Stability | High (up to 300°C) |

| Mechanical Properties | Excellent |

| Biocompatibility | Low cytotoxicity |

| Application | Description |

|---|---|

| Drug Delivery Systems | Controlled release formulations |

| Medical Implants | Coatings that reduce inflammation |

| Electronics | Flexible circuits |

Propiedades

IUPAC Name |

4-(3,4-dicarboxyphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVXPSKEVWKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064775 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7717-76-2 | |

| Record name | 4,4′-Oxydiphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7717-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of 4,4'-Oxydiphthalic acid?

A1: this compound has the molecular formula C16H10O7 and a molecular weight of 314.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not detail specific spectroscopic data, ODPA is commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, while NMR provides insights into the compound's structure and purity.

Q3: How is this compound used in material science?

A3: ODPA is a key building block in synthesizing high-performance polymers, particularly polyimides [, , , ]. Its rigid structure and ability to form strong intermolecular interactions contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of these polymers.

Q4: Can you elaborate on the stability of ODPA-based materials under various conditions?

A4: Polyimide materials derived from ODPA exhibit remarkable stability under a wide range of conditions. Research highlights their high glass transition temperatures (Tg), often exceeding 360 °C [], indicating excellent thermal resistance. These materials also demonstrate resilience to thermal-oxidative degradation even after prolonged exposure to elevated temperatures (e.g., 320 °C for 500 hours) []. Additionally, they exhibit good hygrothermal resistance, maintaining their properties after prolonged exposure to high humidity and temperature (e.g., 120 °C under 2 atm for 100 hours) [].

Q5: How is this compound used in coordination chemistry?

A5: ODPA serves as a versatile ligand in coordination chemistry, forming diverse metal-organic frameworks (MOFs) [, , , , , , , , , ]. Its ability to adopt various coordination modes with metal ions allows for the construction of intricate architectures with potential applications in areas like gas storage, catalysis, and sensing.

Q6: What role does the structure of ODPA play in the formation of MOFs?

A6: ODPA's V-shaped structure and its multidentate nature, arising from the four carboxylate groups, are crucial for MOF formation [, ]. These features enable ODPA to bridge multiple metal centers, leading to the formation of extended networks with diverse topologies.

Q7: Are there examples of ODPA-based MOFs exhibiting specific functionalities?

A7: Yes, research demonstrates the functional versatility of ODPA-based MOFs. For instance, some ODPA-based MOFs have shown promising luminescent properties, acting as sensors for detecting specific anions like SCN-, Cl-, Br-, and I- in aqueous solutions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.